N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride
Description
N-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride (CAS: 2170372-24-2) is a bicyclic amine derivative with a molecular formula of C₆H₁₂ClNO and a molecular weight of 149.62 g/mol . The compound features a unique 2-oxabicyclo[2.1.1]hexane scaffold, where an oxygen atom bridges the bicyclic structure, and a methyl group is attached to the amine nitrogen. It is supplied by pharmaceutical companies such as PharmaBlock Sciences and CymitQuimica, primarily for use in drug discovery as a building block .
Key properties include:
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
N-methyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-7-6-2-5(3-6)8-4-6;/h5,7H,2-4H2,1H3;1H |
InChI Key |
WTHGVFRBLKXWDV-UHFFFAOYSA-N |
Canonical SMILES |
CNC12CC(C1)OC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride typically involves a series of chemical reactions. One common method is the iodocyclization reaction, which is used to create the bicyclic structure . This reaction involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The reaction conditions often include the use of a mercury lamp, which requires special equipment and glassware .
Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This can be challenging due to the need for specialized equipment and the complexity of the reactions involved. advancements in photochemistry and other synthetic techniques have made it possible to produce this compound on a larger scale .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in three primary reaction categories:
Oxidation Reactions
The tertiary amine group undergoes oxidation under controlled conditions. Common oxidizing agents include:
-
Potassium permanganate (KMnO₄): Forms N-oxide derivatives via electron transfer mechanisms.
-
Hydrogen peroxide (H₂O₂): Produces hydroxylamine intermediates under mild acidic conditions.
Mechanistic studies suggest that oxidation proceeds through a radical pathway, with the bicyclic structure stabilizing transition states via ring strain release.
Reduction Reactions
Reduction primarily targets the amine group or adjacent functional groups introduced via derivatization:
-
Lithium aluminum hydride (LiAlH₄): Reduces secondary or tertiary amines to corresponding alkanes in non-polar solvents (e.g., THF).
-
Catalytic hydrogenation (H₂/Pd): Selectively reduces unsaturated bonds if present in derivatives.
Substitution Reactions
The amine group acts as a nucleophile in substitution reactions:
-
Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation: Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of base.
Reagents and Conditions
Optimal reaction parameters vary by transformation:
| Reaction Type | Reagents | Conditions | Catalysts/Solvents |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | 0–25°C, pH 3–5 | Acetic acid, H₂O |
| Reduction | LiAlH₄, H₂/Pd | 60–80°C, 1–3 atm H₂ | THF, ethanol |
| Alkylation | Methyl iodide | Room temperature, anhydrous | DMF, K₂CO₃ |
| Acylation | Acetyl chloride | 0°C, inert atmosphere | Dichloromethane, triethylamine |
Data synthesized from experimental protocols.
Major Reaction Products
Key products derived from this compound include:
| Reaction | Product | Yield (%) | Applications |
|---|---|---|---|
| Oxidation | N-Oxide derivative | 65–78 | Bioactive intermediate |
| Reduction | Secondary amine | 82–90 | Ligand synthesis |
| Alkylation | Quaternary ammonium salt | 70–85 | Ionic liquid precursors |
| Acylation | N-Acetylated derivative | 88–94 | Drug delivery systems |
Physicochemical Drivers of Reactivity
The compound’s reactivity is influenced by:
-
Steric effects: The bicyclic framework imposes spatial constraints, favoring reactions at the amine group.
-
Electronic effects: Electron-donating methyl groups enhance nucleophilicity of the amine.
-
Solubility: High solubility in polar aprotic solvents (e.g., DMF) accelerates reaction kinetics.
Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular formula | C₇H₁₃ClN₂O |
| Molecular weight | 164.65 g/mol |
| XLogP3-AA | 1.2 |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 2 |
Scientific Research Applications
N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to study the effects of bicyclic structures on biological systems. Additionally, its unique structure makes it valuable for industrial applications, such as the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can result in various biological effects, depending on the specific targets involved . The exact molecular pathways and targets can vary, but they often involve interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the 2-Oxabicyclo[2.1.1]hexane Scaffold
Table 1: Key Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| N-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride | C₆H₁₂ClNO | 149.62 | 2170372-24-2 | Reference compound; N-methylated amine |
| 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride | C₈H₁₆ClNO | 187.11 | Not specified | Additional methyl groups at positions 1 and 3 |
| [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride | C₇H₁₄ClNO₂ | 179.64 | 2138150-58-8 | Hydroxymethyl and aminomethyl substituents |
| Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride | C₈H₁₄ClNO₃ | 207.66 | 104234-94-8 | Ethyl ester at position 1 |
| 2-Oxabicyclo[2.1.1]hexan-4-amine hydrochloride (unsubstituted) | C₅H₁₀ClNO | 135.59 | 2260936-52-3 | No methyl group on the amine |
| N-methyl-2-azabicyclo[2.1.1]hexan-4-amine dihydrochloride | C₆H₁₄Cl₂N₂ | 197.10 | 220598-59-4 | Oxygen replaced by nitrogen (aza-analogue) |
Detailed Analysis of Structural Differences and Implications
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine Hydrochloride
- Structural Difference : Additional methyl groups at positions 1 and 3 .
- The steric bulk may also affect binding to biological targets .
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Hydrochloride
- Structural Difference: Contains both hydroxymethyl and aminomethyl groups .
Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride
- Structural Difference : Ethyl ester functionalization at position 1 .
- Impact : The ester group may act as a prodrug moiety, enabling controlled release of the active amine via hydrolysis. The increased molecular weight (207.66 g/mol) could also influence bioavailability .
Unsubstituted 2-Oxabicyclo[2.1.1]hexan-4-amine Hydrochloride
- Structural Difference : Lacks the N-methyl group .
- However, the primary amine may be more susceptible to oxidative metabolism .
N-methyl-2-azabicyclo[2.1.1]hexan-4-amine Dihydrochloride
Biological Activity
N-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound's structure can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 163.65 g/mol
- IUPAC Name : 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
The bicyclic system contributes to its unique pharmacological properties, often influencing its interaction with biological targets.
Research indicates that N-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride may act on various biological pathways, including:
- Neurotransmitter Modulation : It has been noted for its potential effects on neurotransmitter systems, which could influence mood and cognitive functions.
- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory processes, suggesting a role in managing conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuroprotective Effects : A study demonstrated that derivatives of bicyclic amines exhibit neuroprotective properties in models of neurodegenerative diseases, potentially through the modulation of oxidative stress pathways .
- Anti-inflammatory Activity : In vitro assays have shown that the compound can reduce pro-inflammatory cytokine production in immune cells, indicating its potential use in treating inflammatory disorders .
- Anticancer Potential : Preliminary studies suggest that N-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride may inhibit cancer cell proliferation in certain types of leukemia, although further research is necessary to confirm these findings .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural identity and purity of N-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm the bicyclic framework and substituents, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). For hydrochloride salts, elemental analysis (C, H, N, Cl) is critical to verify stoichiometry. Reference structural analogs in and , which highlight similar bicyclic amine hydrochlorides characterized via these methods .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines (as per ) for handling hydrochloride salts: use fume hoods, nitrile gloves, and safety goggles. The compound should be stored in a dry, inert atmosphere (argon or nitrogen) to prevent degradation. MedChemExpress () emphasizes that it is for "research use only by experienced personnel" and requires validation for specific applications. Emergency protocols should include neutralization of spills with sodium bicarbonate .
Q. What synthetic routes are documented for N-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride?
- Methodological Answer : While direct synthesis data are limited, and suggest that bicyclic amines with similar frameworks (e.g., 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride) are synthesized via intramolecular cyclization of epoxy-amine precursors under acidic conditions. Post-synthetic methylation (e.g., using methyl iodide) and subsequent HCl salt formation are common. Purification via recrystallization in ethanol/ether mixtures is recommended .
Advanced Research Questions
Q. How can contradictions in pharmacological activity data for bicyclic amine hydrochlorides be resolved?
- Methodological Answer : Contradictions often arise from differences in enantiomeric purity or salt form stability. Use chiral HPLC ( ) to isolate enantiomers and assess their individual bioactivity. For stability studies, employ accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring ( ). Cross-reference with in vivo models (e.g., rodent pharmacokinetics) to correlate stability with efficacy .
Q. What strategies optimize the yield of N-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride in scalable synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading). demonstrates DoE in hydrogel drug formulations, which can be adapted for cyclization reactions. Use flow chemistry to enhance reproducibility and reduce byproducts. Process analytical technology (PAT), such as in-line FTIR, ensures real-time reaction monitoring .
Q. How does the bicyclic framework influence the compound’s physicochemical properties compared to linear analogs?
- Methodological Answer : The strain energy and rigidity of the bicyclo[2.1.1]hexane system ( ) increase thermal stability but reduce solubility in aqueous media. Computational modeling (e.g., DFT calculations) can predict logP and pKa values. Experimentally, compare solubility profiles via shake-flask assays (water/octanol) and correlate with X-ray crystallography data to assess packing efficiency .
Q. What in vitro models are suitable for preliminary neuropharmacological screening of this compound?
- Methodological Answer : Prioritize neuronal cell lines (e.g., SH-SY5Y) for uptake inhibition assays, as bicyclic amines often target monoamine transporters. Use patch-clamp electrophysiology to evaluate ion channel modulation. Reference , which outlines safety and efficacy frameworks for structurally related kinase inhibitors, adapting its dose-response protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
